molecular formula C17H22BrNO5 B554565 Z-Asp(OtBu)-bromomethyl ketone CAS No. 153088-76-7

Z-Asp(OtBu)-bromomethyl ketone

Cat. No.: B554565
CAS No.: 153088-76-7
M. Wt: 400.3 g/mol
InChI Key: PBVFTOAYKLEQQO-ZDUSSCGKSA-N
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Description

Z-Asp(OtBu)-bromomethyl ketone is a synthetic compound derived from aspartic acid. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its ability to inhibit certain enzymes, making it valuable in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp(OtBu)-bromomethyl ketone typically involves the protection of the aspartic acid’s carboxyl group with a tert-butyl ester (OtBu) and the amino group with a benzyloxycarbonyl (Z) group. The bromomethyl ketone moiety is then introduced through a series of reactions involving bromination and ketone formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Asp(OtBu)-bromomethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Asp(OtBu)-bromomethyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Asp(OtBu)-bromomethyl ketone involves the inhibition of specific enzymes, particularly proteases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition is often irreversible, making it a valuable tool in studying enzyme function and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Asp(OtBu)-bromomethyl ketone is unique due to its bromomethyl ketone group, which imparts specific reactivity and enzyme inhibitory properties. This makes it particularly useful in biochemical studies where enzyme inhibition is required .

Properties

IUPAC Name

tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO5/c1-17(2,3)24-15(21)9-13(14(20)10-18)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVFTOAYKLEQQO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427294
Record name Z-Asp(OtBu)-bromomethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153088-76-7
Record name Z-Asp(OtBu)-bromomethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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